molecular formula C13H18FNO2 B15308173 Ethyl 4-((3-fluorobenzyl)amino)butanoate

Ethyl 4-((3-fluorobenzyl)amino)butanoate

Cat. No.: B15308173
M. Wt: 239.29 g/mol
InChI Key: TXWNMHWEKDCNKS-UHFFFAOYSA-N
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Description

Ethyl 4-((3-fluorobenzyl)amino)butanoate is a fluorinated organic compound characterized by a butanoate ester backbone, a 3-fluorobenzylamino substituent, and an ethyl ester group. Fluorine’s electronegativity and small atomic radius often enhance bioavailability, metabolic stability, and binding affinity in drug-like molecules.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

ethyl 4-[(3-fluorophenyl)methylamino]butanoate

InChI

InChI=1S/C13H18FNO2/c1-2-17-13(16)7-4-8-15-10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3

InChI Key

TXWNMHWEKDCNKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization. Another method involves the reaction of 4-bromobutanoic acid with 3-fluorobenzylamine in the presence of a base such as potassium carbonate, followed by esterification with ethanol.

Industrial Production Methods

Industrial production of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-{[(3-fluorophenyl)methyl]amino}butanoic acid.

    Reduction: Formation of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substituent Effects

  • Fluorine vs. Chlorine vs. Bromine :
    • The target compound’s 3-fluorobenzyl group offers enhanced electronegativity and metabolic stability compared to the 3-chloro analog () and 4-bromo derivative (). Chlorine’s larger size and polarizability may increase lipophilicity but reduce receptor-binding precision. Bromine’s bulkiness () could hinder steric accessibility in biological systems.

Aromatic Ring Modifications

  • Methoxy vs. Cyano Groups: Compound 4a (3-cyanophenyl) exhibits a strong electron-withdrawing cyano group, which may reduce electron density at the aromatic ring, affecting π-π stacking interactions.
  • Fluorine Position :
    • Compound 4f (2-fluorophenyl) demonstrates how fluorine’s position alters electronic effects. The ortho-fluorine may induce steric hindrance, whereas the target compound’s meta-fluorine optimizes electronic effects without significant steric interference .

Amino Group Variations

  • Ethyl(phenyl)amino vs. Benzylamino: Ethyl 4-[ethyl(phenyl)amino]butanoate () features a branched amino group, which may reduce conformational flexibility compared to the linear benzylamino group in the target compound. This could impact binding to target proteins or enzymes .

Spectral and Analytical Insights

  • IR Spectroscopy: C=O stretches (1720–1735 cm⁻¹) and C-O peaks (1250 cm⁻¹) are consistent across esters (Evidences 2–4). The cyano group in 4a (2220 cm⁻¹) and fluorine’s inductive effects in 4f are detectable via distinct absorption patterns .
  • NMR Data: ¹H NMR spectra for 4a–4c reveal deshielding effects from electron-withdrawing groups (e.g., cyano in 4a) and shielding from methoxy substituents (4c). These trends validate structural assignments .

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